2H-Pyran, 2-(4-bromophenyl)tetrahydro-
Overview
Description
2H-Pyran, 2-(4-bromophenyl)tetrahydro- is a halogenated heterocyclic compound used as a building block in organic synthesis. It is known for its role in the synthesis of various organic molecules and its applications in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-(4-bromophenyl)tetrahydro- typically involves the reaction of 4-bromophenol with tetrahydro-2H-pyran under specific conditions. . This reaction is carried out at room temperature and may involve the use of a base to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2H-Pyran, 2-(4-bromophenyl)tetrahydro- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-(4-bromophenyl)tetrahydro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to remove the bromine atom.
Common Reagents and Conditions
Organolithium Reagents: Used for substitution reactions to replace the bromine atom with other groups.
Grignard Reagents: Employed in the formation of carbon-carbon bonds.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions
Major Products
4-Bromo-phenol: Formed through the oxidation of 2H-Pyran, 2-(4-bromophenyl)tetrahydro-.
Substituted Pyrans: Resulting from substitution reactions with various organolithium or Grignard reagents.
Scientific Research Applications
2H-Pyran, 2-(4-bromophenyl)tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-(4-bromophenyl)tetrahydro- involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The tetrahydropyran ring provides structural stability and can engage in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)tetrahydro-2H-pyran: A closely related compound with similar structural features and reactivity.
2-(6-Bromohexyloxy)tetrahydro-2H-pyran: Another halogenated heterocycle used in organic synthesis.
4-(Tetrahydropyranyloxymethyl)phenyl magnesium bromide: A Grignard reagent derived from 2H-Pyran, 2-(4-bromophenyl)tetrahydro-.
Uniqueness
2H-Pyran, 2-(4-bromophenyl)tetrahydro- is unique due to its specific combination of a bromine atom and a tetrahydropyran ring, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .
Properties
IUPAC Name |
2-(4-bromophenyl)oxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11H,1-3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDUWUHBPGDZNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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